2,4-Dimethylquinolin-8-amine

MAO-B inhibition Neuropharmacology Target selectivity

Choose 2,4-Dimethylquinolin-8-amine (CAS 3393-70-2) for its irreplaceable 2,4-dimethyl substitution pattern—a structural feature empirically linked to superior biological activity among 8-aminoquinoline derivatives. This compound delivers 5.9-fold MAO-B selectivity for unambiguous neuropharmacology studies, serves as a high-probability antimalarial lead scaffold, and forms structurally distinct metal complexes (e.g., mononuclear Ni vs. trinuclear Co) under identical conditions, enabling metal-specific catalyst design. Generic 8-aminoquinoline analogs cannot replicate these performance characteristics. ≥95% purity ensures reproducible results in multi-step syntheses.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 3393-70-2
Cat. No. B11912787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylquinolin-8-amine
CAS3393-70-2
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2N)C
InChIInChI=1S/C11H12N2/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,12H2,1-2H3
InChIKeyYRONTRGVBHTTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylquinolin-8-amine (CAS 3393-70-2) Procurement Specifications and Research-Grade Purity Data


2,4-Dimethylquinolin-8-amine (CAS 3393-70-2), a polysubstituted 8-aminoquinoline derivative, serves as a key synthetic intermediate and scaffold in medicinal chemistry and coordination chemistry. Its core structure consists of a quinoline ring with methyl groups at the 2- and 4-positions and a primary amine at the 8-position [1]. This specific substitution pattern imparts distinct electronic and steric properties, influencing its biological target engagement, metal-chelation behavior, and overall reactivity profile [2]. Commercial availability for research and development use is characterized by a minimum purity specification of 95%, with recommended long-term storage in a cool, dry place .

Why Generic 8-Aminoquinoline Substitution Fails: The Critical Role of 2,4-Dimethyl Substitution in 2,4-Dimethylquinolin-8-amine


In-class compounds, such as unsubstituted 8-aminoquinoline or mono-methyl analogs, cannot be simply interchanged due to the profound impact of the 2,4-dimethyl substitution pattern on pharmacological and chemical behavior. The addition of methyl groups at the 2 and 4 positions has been identified as a key structural feature with the most favorable impact on biological activity among 8-aminoquinoline derivatives [1]. Furthermore, this specific substitution directly alters the compound's metal-coordination chemistry, leading to the formation of structurally distinct complexes compared to those formed by related ligands with different substitution patterns [2]. The evidence below quantitatively defines these differences that make generic substitution a high-risk, low-reward strategy.

2,4-Dimethylquinolin-8-amine: A Quantitative Evidence Guide for Scientific Selection and Procurement


MAO-B vs. MAO-A Selectivity: Differential Target Engagement Data for 2,4-Dimethylquinolin-8-amine

2,4-Dimethylquinolin-8-amine exhibits a significant difference in inhibitory potency between human monoamine oxidase B (MAO-B) and MAO-A. The compound demonstrates a 5.9-fold higher potency for MAO-B relative to MAO-A. This selectivity profile is a critical differentiator for applications where off-target inhibition of MAO-A is undesirable [1].

MAO-B inhibition Neuropharmacology Target selectivity

Metal-Dependent Coordination Chemistry: Distinct Complex Formation with 2,4-Dimethylquinolin-8-amine

The reactions of 2,4-Dimethylquinolin-8-amine with polynuclear metal trimethylacetate complexes are highly dependent on the metal center. Under identical conditions, the ligand directs the formation of different nuclearity complexes with nickel(II) versus cobalt(II) precursors. With nickel, mononuclear complexes are formed, while cobalt yields trinuclear or binuclear complexes depending on the reaction temperature [1].

Coordination Chemistry Nickel complexes Cobalt complexes Catalysis

Antimalarial Scaffold Validation: Class-Level SAR Data Supporting 2,4-Dimethyl Substitution

A systematic evaluation of 200 8-aminoquinoline analogs identified that the addition of methyl substituents at the 2- and 4-positions of the quinoline nucleus was among the structural modifications with the most favorable impact on curative antimalarial activity. This class-level SAR evidence provides a strong rationale for selecting the 2,4-dimethyl analog over unsubstituted or mono-substituted variants as a starting point for lead optimization or biological study [1].

Antimalarial drug discovery Structure-Activity Relationship (SAR) Medicinal Chemistry

Procurement Specifications for 2,4-Dimethylquinolin-8-amine: Purity and Storage

For research and development applications, 2,4-Dimethylquinolin-8-amine is commercially supplied with a minimum purity specification of 95%. This is a standard quality benchmark for this compound, ensuring batch-to-batch consistency for reproducible experimental results .

Research reagent Quality Control Procurement

Best Research and Industrial Application Scenarios for 2,4-Dimethylquinolin-8-amine


MAO-B Focused Neurological Disease Research

2,4-Dimethylquinolin-8-amine is best applied as a selective MAO-B inhibitor tool compound in neuropharmacology studies. Its 5.9-fold selectivity for MAO-B over MAO-A makes it suitable for investigating MAO-B's role in neurological disorders without the confounding variable of strong MAO-A inhibition [1].

Rational Design of Antimalarial Drug Candidates

This compound serves as a validated starting scaffold for antimalarial drug discovery. Its 2,4-dimethyl substitution pattern is empirically linked to a favorable impact on curative activity, providing a higher probability of success in lead optimization campaigns compared to other 8-aminoquinoline analogs [1].

Synthesis of Metal-Specific Coordination Complexes and Catalysts

Its unique ability to form distinct complex structures with different transition metals (e.g., mononuclear Ni vs. trinuclear Co) under the same conditions makes 2,4-Dimethylquinolin-8-amine a powerful ligand for designing metal-specific catalysts or synthesizing novel polynuclear metal-organic compounds [1].

General Research & Development as a Synthetic Intermediate

With a commercial purity specification of ≥95%, this compound is well-suited for use as a key intermediate in multistep organic syntheses, ensuring reliable and reproducible reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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